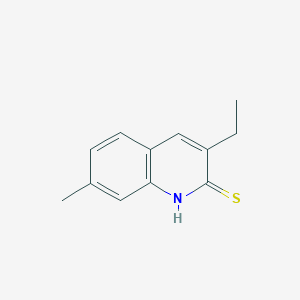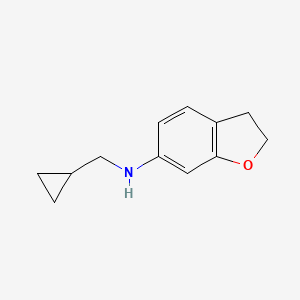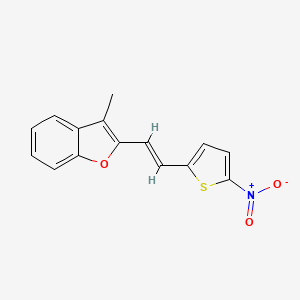
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, in particular, features a benzofuran core with a nitrothiophene moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group is introduced via a Heck coupling reaction, where a halogenated thiophene derivative reacts with a vinylbenzofuran in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products
Reduction: 3-Methyl-2-(2-(5-aminothiophen-2-yl)vinyl)benzofuran
Nitration: 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)-5-nitrobenzofuran
Scientific Research Applications
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell walls by interacting with peptidoglycan synthesis pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran
- 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzothiophene
Uniqueness
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is unique due to its specific combination of a benzofuran core and a nitrothiophene moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H11NO3S |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C15H11NO3S/c1-10-12-4-2-3-5-14(12)19-13(10)8-6-11-7-9-15(20-11)16(17)18/h2-9H,1H3/b8-6+ |
InChI Key |
MNOFGYFZYLCDLJ-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



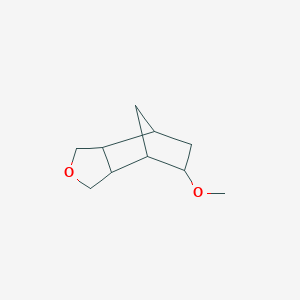
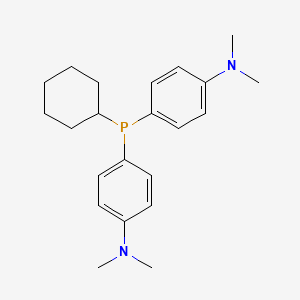
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
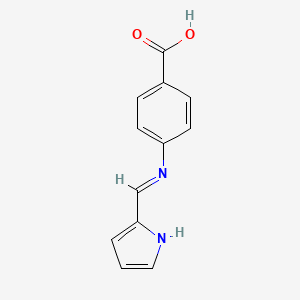
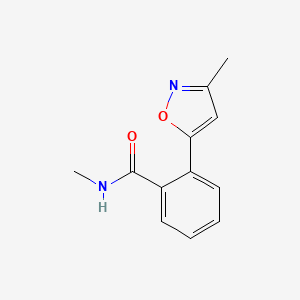
![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol](/img/structure/B15209863.png)
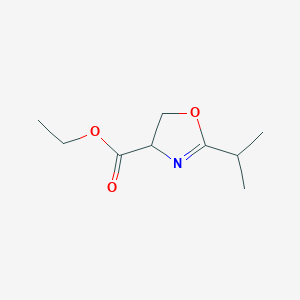
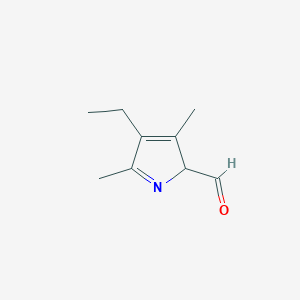
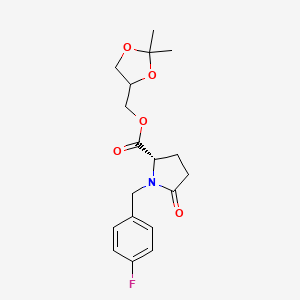

![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
